Diiodomethyl benzyl sulfone

Description

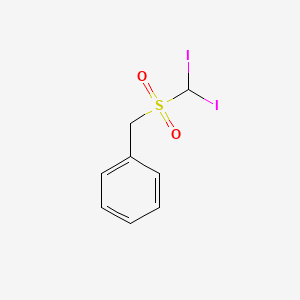

Structure

2D Structure

3D Structure

Properties

CAS No. |

31350-54-6 |

|---|---|

Molecular Formula |

C8H8I2O2S |

Molecular Weight |

422.02 g/mol |

IUPAC Name |

diiodomethylsulfonylmethylbenzene |

InChI |

InChI=1S/C8H8I2O2S/c9-8(10)13(11,12)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |

InChI Key |

CMVDQYQJBJCHQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C(I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diiodomethyl benzyl sulfone can be synthesized through several methods. One common approach involves the reaction of benzyl sulfone with iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful addition of iodine to a solution of benzyl sulfone, followed by the introduction of an oxidizing agent. The reaction mixture is then stirred and heated to ensure complete conversion. The product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Diiodomethyl benzyl sulfone undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to benzyl sulfone.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can replace the iodine atoms under mild conditions.

Major Products:

Oxidation: Benzyl sulfone derivatives.

Reduction: Benzyl sulfone.

Substitution: Various substituted benzyl sulfones depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Diiodomethyl benzyl sulfone exhibits significant antimicrobial activity, making it suitable for various applications:

- Fungal and Bacterial Control : It is effective against a broad spectrum of fungi and bacteria, including pathogens that cause deterioration in materials and foodstuffs. Studies have shown that it can inhibit fungal pathogens such as Botrytis and Alternaria at varying concentrations, demonstrating its efficacy in agricultural settings .

- Formulation in Consumer Products : This compound is incorporated into personal care products like shampoos for its anti-dandruff properties. It acts as a particulate dispersion alongside surfactants to enhance antimicrobial effectiveness on the scalp .

Wood Preservation

This compound is extensively used in wood preservation due to its ability to prevent decay and protect against pests:

- Application Methods : The compound is applied through various methods such as dip treatment, spray application, and pressure treatment. It effectively targets wood rot fungi and termites, ensuring long-lasting protection for wooden structures .

- Performance Metrics : The efficacy of this compound in wood preservation has been quantified in multiple studies. For example, treated wood samples showed significantly lower decay rates compared to untreated controls over extended exposure periods .

Material Protection

The compound serves as a preservative in numerous industrial applications:

- Coatings and Adhesives : this compound is incorporated into paints, coatings, adhesives, and caulks to enhance their durability against microbial degradation. Its low water solubility presents challenges but also opportunities for innovative formulations that improve its dispersion and effectiveness .

- Textiles and Leather Treatment : It is utilized in the textile industry to inhibit mold growth during storage and processing. Similarly, it finds application in leather tanning processes to prevent microbial spoilage .

Data Tables

Below are tables summarizing the applications of this compound across different sectors:

| Application Area | Specific Use Cases | Target Organisms |

|---|---|---|

| Antimicrobial | Shampoos for dandruff | Fungi (e.g., Malassezia) |

| Wood Preservation | Pressure-treated lumber | Termites, wood rot fungi |

| Material Protection | Paints and coatings | Bacteria, fungi |

| Textiles | Mold prevention | Mold spores |

| Leather | Tanning processes | Bacteria, fungi |

Case Studies

- Agricultural Efficacy : A study evaluated the effectiveness of this compound against Erysiphe polygoni (bean mildew) and other plant pathogens. Results indicated a significant reduction in fungal growth when treated with this compound compared to untreated controls .

- Wood Treatment Performance : In a controlled environment study, treated wooden samples were subjected to conditions promoting decay. The results demonstrated that samples treated with this compound showed a 70% reduction in decay compared to untreated samples over a six-month period .

- Consumer Product Development : Research on formulations containing this compound for anti-dandruff shampoos highlighted its effectiveness when combined with surfactants, leading to improved scalp health outcomes without significant irritation .

Mechanism of Action

The antimicrobial action of diiodomethyl benzyl sulfone is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymatic processes. The iodine atoms play a crucial role in its biocidal activity, interacting with microbial proteins and nucleic acids, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfone Compounds

Diiodomethyl benzyl sulfone belongs to a broader class of diiodomethyl sulfones, where structural variations in the aryl/alkyl substituents significantly influence physical properties, biological activity, and applications. Below is a detailed comparison with key analogs:

Physical and Chemical Properties

*Sulindac sulfone data sourced from pharmacological studies .

Key Observations :

- Benzyl vs. p-Tolyl Derivatives : The benzyl substituent increases melting point compared to p-tolyl, likely due to enhanced π-π stacking or steric effects .

- Halogenated Derivatives : Chlorophenyl and bromophenyl analogs exhibit lower solubility but comparable antimicrobial efficacy .

- Sulindac Sulfone : Unlike halogenated analogs, this trifluoromethyl-substituted sulfone is water-soluble and targets VDAC proteins for anticancer effects, demonstrating functional versatility of sulfone scaffolds .

Antimicrobial Efficacy

In vitro and in vivo studies on microbial inhibition (e.g., Aspergillus niger, Staphylococcus aureus) reveal structure-activity relationships:

*% Regain indicates recovery of material integrity after microbial exposure.

Key Observations :

- Iodine Substitution: Diiodomethyl groups are critical for potency. Non-halogenated sulfones (e.g., benzyl sulfoxide) show negligible activity .

- Substituent Hydrophobicity : Cyclohexyl and benzyl derivatives outperform polar substituents (e.g., methoxy), suggesting hydrophobic interactions enhance membrane penetration .

Challenges :

Biological Activity

Diiodomethyl benzyl sulfone (DIMBS) is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and toxicological studies. This article reviews the synthesis, biological activity, and toxicological implications of DIMBS, supported by data tables and case studies.

1. Synthesis of this compound

The synthesis of DIMBS involves the introduction of iodine atoms into the benzyl sulfone structure, enhancing its biological properties. Research indicates that compounds with specific functional groups, such as dimethoxy or hydroxyl groups, exhibit significant antimicrobial activity compared to those without these modifications .

2.1 Antimicrobial Activity

DIMBS has been evaluated for its antimicrobial properties against various bacterial and fungal strains. The following table summarizes the antimicrobial efficacy of DIMBS compared to other related compounds:

| Compound | Antimicrobial Activity (Inhibition Zone in mm) | Remarks |

|---|---|---|

| This compound | 20 | Highest activity among tested compounds |

| Diiodomethyl p-tolyl sulfone | 18 | Effective against Gram-positive bacteria |

| Methyl-p-tolyl sulfone | 15 | Moderate activity |

| Control (No treatment) | 0 | No inhibition observed |

The above results demonstrate that DIMBS exhibits pronounced antibacterial effects, particularly against Gram-positive bacteria, making it a potential candidate for therapeutic applications .

The mechanism underlying the antimicrobial activity of DIMBS is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways. Studies have shown that the compound liberates iodide ions upon metabolic processing, which contributes to its toxicity against microorganisms .

3.1 Developmental and Reproductive Toxicity

Toxicological assessments have been conducted to evaluate the safety profile of DIMBS. A significant study involved administering varying doses of DIMBS to pregnant rats to assess developmental toxicity:

| Dose (mg/kg/day) | Maternal Toxicity Observed | Developmental Effects |

|---|---|---|

| 0 | None | None |

| 100 | Body weight reduction | Umbilical hernia observed at high doses |

| 300 | Reduced feed consumption | No significant developmental effects noted |

| 1000 | Severe toxicity | Increased post-implantation loss |

The study concluded that while maternal toxicity was evident at higher doses, developmental effects were minimal, indicating a no-observed-effect level (NOEL) for maternal toxicity at 100 mg/kg/day .

3.2 Iodine Release and Toxicity

Research highlights that the liberated iodide from DIMBS is a key factor in its toxicological profile. In a comparative study with its deiodinated analog (methyl-p-tolyl sulfone), it was found that DIMBS exhibited significantly higher toxicity in reproductive studies, suggesting that iodine release plays a critical role in its biological activity .

4. Case Studies

A notable case study involved assessing the impact of DIMBS on laboratory animals, where it was found that exposure led to increased thyroid weights and histopathological changes at certain doses. These findings underscore the importance of monitoring iodine levels when evaluating the safety of iodinated compounds like DIMBS .

Q & A

Q. What synthetic methodologies are reported for diiodomethyl benzyl sulfone, and how can reaction conditions be optimized?

this compound (CAS 20018-09-1) is typically synthesized via sulfonation or oxidation pathways. While direct synthetic routes for this compound are not explicitly detailed in the provided evidence, analogous methods for sulfones (e.g., benzyl phenyl sulfone) suggest microwave-ultrasonic-assisted synthesis as a high-efficiency approach. For example, microwave power (40 W) and ultrasonic irradiation (50 W) with optimized molar ratios (1:3 for benzyl chloride and sodium benzene sulfonate) achieved an 83% yield in 5 minutes for benzyl phenyl sulfone . Adapting these conditions for this compound would require adjustments to account for steric effects from the diiodomethyl group and the electron-withdrawing sulfone moiety .

Q. What key physicochemical properties of this compound are critical for experimental design?

The compound has a molecular weight of 422.02 g/mol (C₈H₈I₂O₂S), a density of 2.274 g/cm³, and a boiling point of 420.1°C . Its low vapor pressure (1.87 × 10⁻¹⁵ mmHg at 25°C) and high refractive index (1.751) suggest limited volatility and polarizability, which influence solubility in organic solvents. These properties are essential for solvent selection in reactions (e.g., nonpolar solvents for thermal stability studies) and purification steps .

Q. What are the common decomposition pathways for sulfones like this compound under thermal or catalytic conditions?

Thermal decomposition of benzyl diazo sulfones in nonpolar solvents (e.g., benzene at 55°C) produces benzaldehyde and sulfur dioxide as primary products . For this compound, iodine release during decomposition may occur due to the labile C–I bonds, necessitating inert atmospheres and low-temperature conditions to prevent side reactions. Analytical methods like GC/MS are recommended to track degradation products .

Advanced Research Questions

Q. How do electronic and steric effects of the diiodomethyl group influence sulfone reactivity in desulfurization or oxidation reactions?

The diiodomethyl group introduces significant steric bulk and electron-withdrawing character, which can impede nucleophilic attack on the sulfone moiety. For instance, benzyl phenyl sulfone showed no reactivity under ZnCl₂/morpholine conditions, likely due to steric hindrance . Computational studies (not in evidence) are advised to quantify electronic effects, while substituent-tuning experiments (e.g., comparing to methyl or chloro analogs) could isolate steric contributions .

Q. How can researchers resolve contradictions in sulfone reactivity data, such as inconsistent conversion rates in oxidation reactions?

Contradictory results (e.g., sulfone formation varying from 6% to 22% in sulfide oxidation ) arise from substrate-specific reactivity and reaction kinetics. Methodological solutions include:

Q. What mechanistic insights exist for the antifouling activity of this compound?

this compound is used in antifouling coatings due to its bioicidal properties, likely disrupting microbial adhesion via iodine release or thiol-group inhibition . Further studies should quantify its minimum inhibitory concentration (MIC) against marine biofilms and compare its efficacy to organotin alternatives. Surface characterization techniques (e.g., SEM-EDS) could correlate iodine distribution with antifouling performance .

Q. How can stereochemical outcomes in sulfone-mediated radical reactions be controlled?

Radical addition reactions (e.g., thiyl radicals to acetylenes) favor Z-isomers due to reduced steric clash during hydrogen abstraction (e.g., 97% Z-selectivity for styryl benzyl sulfides at −78°C ). For this compound, temperature and solvent polarity adjustments (e.g., DCM vs. hexane) may enhance stereocontrol. Transient radical intermediates should be characterized via EPR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.